2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline
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Overview
Description
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline is an organic compound that features a nitro group, a pyridine ring, and a sulfanyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline typically involves the nitration of 4-[(pyridin-4-yl)sulfanyl]aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-4-[(pyridin-4-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone or sulfoxide derivatives.
Scientific Research Applications
2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(pyridin
Properties
CAS No. |
55564-24-4 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-nitro-4-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-10-2-1-9(7-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-7H,12H2 |
InChI Key |
RPJWIFYMVPFDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CC=NC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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